molecular formula C6H8N2O B2448924 1-(allyloxy)-1H-imidazole CAS No. 126355-47-3

1-(allyloxy)-1H-imidazole

Cat. No.: B2448924
CAS No.: 126355-47-3
M. Wt: 124.143
InChI Key: OXQDKQMTLFEFOJ-UHFFFAOYSA-N
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Description

1-(Allyloxy)-1H-imidazole is an organic compound that features an imidazole ring substituted with an allyloxy group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the allyloxy group in this compound introduces unique chemical properties and reactivity, making it a subject of interest in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(allyloxy)-1H-imidazole typically involves the reaction of imidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

Imidazole+Allyl BromideK2CO3,DMF,HeatThis compound\text{Imidazole} + \text{Allyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} Imidazole+Allyl BromideK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Allyloxy)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products Formed

    Epoxides: Formed from the oxidation of the allyloxy group.

    Aldehydes: Resulting from further oxidation of the epoxides.

    Imidazolines: Formed from the reduction of the imidazole ring.

    Substituted Imidazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-(Allyloxy)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the bioactivity of imidazole derivatives.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(Allyloxy)-4-propoxybenzene: Known for its insect repellent properties.

    1,4-Diallyloxybenzene: Exhibits similar reactivity due to the presence of allyloxy groups.

    1,4-Dipropoxybenzene: Shares structural similarities but with different alkoxy groups.

Uniqueness

1-(Allyloxy)-1H-imidazole is unique due to the presence of both the imidazole ring and the allyloxy group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-prop-2-enoxyimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-9-8-4-3-7-6-8/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQDKQMTLFEFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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